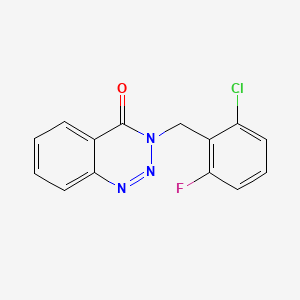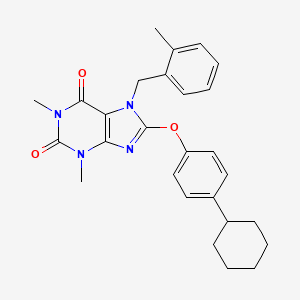![molecular formula C20H17FO3 B3508127 3-(4-fluorophenyl)-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B3508127.png)
3-(4-fluorophenyl)-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one
Descripción general
Descripción
3-(4-fluorophenyl)-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one, also known as FLM, is a synthetic compound that belongs to the class of flavonoids. It has been studied extensively in the scientific community due to its potential applications in various fields such as medicine, agriculture, and food industry. FLM is a promising compound with a wide range of biological activities, making it an interesting subject of research.
Mecanismo De Acción
The mechanism of action of 3-(4-fluorophenyl)-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one is not fully understood, but it is believed to act through multiple pathways. It has been found to inhibit various enzymes and signaling pathways involved in inflammation and cancer development. This compound also exhibits antioxidant activity, which helps to protect cells from oxidative stress and damage.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. This compound has also been shown to induce cell death in cancer cells, making it a potential therapeutic agent for cancer treatment. Additionally, this compound has been found to improve glucose metabolism and insulin sensitivity, making it a potential treatment for diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(4-fluorophenyl)-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one in lab experiments include its wide range of biological activities, its availability, and its relatively low cost compared to other synthetic compounds. However, the limitations of using this compound include its low solubility in water, which can make it difficult to work with in some experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of some experiments.
Direcciones Futuras
The potential applications of 3-(4-fluorophenyl)-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one in various fields make it an interesting subject of research. Some future directions for research on this compound include investigating its potential use as a natural food preservative and flavor enhancer, exploring its potential therapeutic applications in the treatment of various diseases such as cancer and diabetes, and further elucidating its mechanism of action. Additionally, the development of new synthesis methods for this compound could help to increase its yield and purity, making it a more viable option for large-scale production.
Aplicaciones Científicas De Investigación
3-(4-fluorophenyl)-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been studied extensively for its potential therapeutic applications in the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. This compound has also been investigated for its potential use in the food industry as a natural food preservative and flavor enhancer.
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-7-(3-methylbut-2-enoxy)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FO3/c1-13(2)9-10-23-17-8-5-15-11-18(20(22)24-19(15)12-17)14-3-6-16(21)7-4-14/h3-9,11-12H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIIUIAFPSYZBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-(2,5-dioxo-1-pyrrolidinyl)-N-[2-(3-methoxyphenyl)-2-oxoethyl]benzamide](/img/structure/B3508057.png)
![2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3508060.png)

![N~1~-(3-chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3508072.png)
![2-[(1-tert-butyl-1H-tetrazol-5-yl)thio]-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide](/img/structure/B3508076.png)
![4-[(2-chloro-4-nitrophenyl)thio]benzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate](/img/structure/B3508084.png)
![1-{4-[(4-benzoylbenzyl)oxy]phenyl}-1-propanone](/img/structure/B3508089.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,5-dichlorophenyl)-N~2~-(2-methylphenyl)glycinamide](/img/structure/B3508098.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~,N~2~-bis(3-methylphenyl)glycinamide](/img/structure/B3508101.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetamide](/img/structure/B3508114.png)
![N-(3-acetylphenyl)-2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B3508115.png)
![N-benzyl-2-[(2-naphthylsulfonyl)amino]benzamide](/img/structure/B3508118.png)
![N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide](/img/structure/B3508119.png)